Ethyltestosterone
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h13,16-18,23H,4-12H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPGANCDNDLUST-CEGNMAFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924523 | |
| Record name | Ethyltestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethyltestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006002 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1235-97-8 | |
| Record name | Ethyltestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyltestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyltestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D305M9KPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyltestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006002 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Routes and Chemical Transformations of Ethyltestosterone and Analogues
Precursor Compounds and Reaction Pathways for 17α-Alkylated Steroids
The development of orally active anabolic steroids often hinges on the introduction of an alkyl group, typically methyl or ethyl, at the 17α position of the steroid nucleus. This modification is critical for preventing the rapid inactivation of the steroid by hepatic enzymes during the first-pass metabolism, thereby increasing its bioavailability when administered orally kjsm.orgnih.govwikipedia.orgresearchgate.net.
The introduction of the 17α-ethyl group is a key step in the synthesis of ethyltestosterone and its derivatives. This is commonly achieved through reactions involving organometallic reagents, particularly Grignard reagents, which are nucleophilic and can attack the carbonyl group at the C17 position of a suitably protected steroid precursor acs.orggoogle.comgoogle.comgoogle.com.
A typical strategy involves a precursor steroid, such as androstenedione (B190577) or testosterone (B1683101), where the 3-keto group is first protected. This protection, often through etherification or ketal formation, prevents unwanted reactions at this site. Following protection, a Grignard reagent, in this case, ethylmagnesium halide (e.g., ethylmagnesium bromide), is reacted with the C17-ketone. This nucleophilic addition results in the formation of a tertiary alcohol at the C17 position, with the ethyl group oriented in the α-configuration. Subsequent deprotection of the 3-keto group and hydrolysis yields the desired 17α-ethyl steroid google.comgoogle.com.
Other methods for introducing alkyl groups at the 17α position include samarium-Barbier reactions and the use of other organometallic reagents like organocuprates google.comarkat-usa.orgnih.govresearchgate.net. Additionally, catalytic hydrogenation of a 17α-ethynyl group can also lead to the formation of a 17α-ethyl moiety anu.edu.au.
Parental steroid skeletons, most commonly derived from testosterone or androstenedione, serve as the foundation for synthesizing this compound and its analogues google.comgoogle.comresearchgate.netwikipedia.orgresearchgate.netsigmaaldrich.com. This compound is structurally related to mthis compound (B1676486), differing only by the presence of an ethyl group instead of a methyl group at the 17α position wikipedia.org. Mthis compound itself is often synthesized from androstenedione google.comgoogle.comsigmaaldrich.com.
Norethandrolone (B1679909) (17α-ethyl-19-nortestosterone) is a significant analogue, differing from this compound by the absence of the methyl group at the C19 position wikipedia.orgnih.gov. The synthesis of such 19-nor steroids typically starts from nandrolone (B1676933) precursors nih.gov. Furthermore, modifications at other positions, such as the synthesis of 7α-ethyltestosterone (7α-ET) from testosterone, illustrate the broader scope of derivatization possible from common steroid skeletons oup.com. This process involves multiple steps, including functionalization at the C7 position and subsequent introduction of the ethyl group at C17α, often via Grignard addition.
Chemical Modifications and Analogues of this compound
This compound serves as a structural template for a range of anabolic-androgenic steroids, with modifications leading to variations in potency and pharmacological profile.
This compound is classified as a 17α-alkylated steroid, a group that also includes mthis compound wikipedia.orgwikipedia.org. The primary distinction is the nature of the alkyl substituent at the C17α position: an ethyl group in this compound versus a methyl group in mthis compound wikipedia.org. This structural difference, however, leads to a notable disparity in biological activity. This compound is considered a very weak AAS, possessing significantly lower anabolic and androgenic potency compared to mthis compound wikipedia.org.
Norethandrolone (17α-ethyl-19-nortestosterone) is a key analogue that shares the 17α-ethyl group with this compound but is derived from the 19-norsteroid backbone, meaning it lacks the methyl group at the C19 position wikipedia.orgnih.gov. In contrast to the weak activity of this compound, norethandrolone is a potent AAS, comparable in anabolic activity to testosterone propionate (B1217596) wikipedia.orgnih.gov.
Further structural variations, such as extending the C17α alkyl chain beyond ethyl (e.g., to a propyl group), can abolish androgenic activity and even confer antiandrogenic properties wikipedia.org. Similarly, replacing the alkyl group with an ethynyl (B1212043) group, as seen in ethisterone (B1671409) and norethisterone, also reduces androgenic activity wikipedia.org.
The synthesis of this compound derivatives often focuses on modifications that alter potency or introduce new pharmacological properties. Norethandrolone, as mentioned, is a significant analogue synthesized from nandrolone precursors wikipedia.orgnih.gov. Ethylestrenol (ethylnandrol) is another related derivative wikipedia.org.
The synthesis of specific this compound derivatives can involve complex multi-step procedures. For instance, the preparation of 7α-ethyltestosterone involves functionalization at the C7 position of testosterone, followed by protection and subsequent introduction of the 17α-ethyl group using Grignard chemistry oup.com. Research into creating protein-steroid conjugates for immunoassay development also highlights synthetic strategies for 17α-ethyl steroids, employing boronate ester-mediated methods for selective functionalization anu.edu.au.
The synthesis of this compound and its analogues relies on several fundamental principles of steroid chemistry:
17α-Alkylation: This is a cornerstone strategy for creating orally active AAS. The addition of a methyl or ethyl group at the C17α position sterically hinders the 17β-hydroxyl group, preventing its rapid oxidation and subsequent inactivation by hepatic enzymes kjsm.orgnih.govwikipedia.orgresearchgate.net.
Grignard Reactions: These reactions are pivotal for introducing alkyl groups, such as the ethyl moiety, at the C17 position. They typically involve the reaction of an organomagnesium halide with a C17-ketone precursor, often after protecting other reactive functional groups, particularly the 3-keto group acs.orggoogle.comgoogle.comgoogle.com.
Protecting Group Chemistry: The selective functionalization of steroids necessitates the use of protecting groups. For instance, the 3-keto group is commonly protected as an enol ether or ketal to allow for regioselective reactions at the C17 position google.comgoogle.comgoogle.comgoogle.com.
Derivatization Strategies: Beyond alkylation, other transformations like esterification, acylation, and silylation are employed. These modifications can alter solubility, volatility, and stability, which are crucial for both synthesis and analytical detection researchgate.net.
Stereochemical Control: Steroid synthesis demands precise control over stereochemistry, particularly at chiral centers like C17. Reactions like Grignard additions must be controlled to favor the desired 17α-configuration anu.edu.augoogle.comresearchgate.net.
Data Tables
Table 1: Key 17α-Alkylated Steroids and their Structural Characteristics
| Compound Name | CAS Number | 17α-Substituent | Key Structural Features | Relation to this compound | Relative Potency (Qualitative) |
| This compound | 1235-97-8 | Ethyl | 17α-ethyl, 17β-hydroxy, 3-keto, Δ⁴-androstene skeleton | Parent compound | Very Weak |
| Mthis compound | 58-18-4 | Methyl | 17α-methyl, 17β-hydroxy, 3-keto, Δ⁴-androstene skeleton | Differs by methyl instead of ethyl at 17α | Weak to Moderate |
| Norethandrolone | 1980-59-2 | Ethyl | 17α-ethyl, 17β-hydroxy, 3-keto, Δ⁴-19-norandrostene skeleton | 19-nor analogue of this compound (lacks C19 methyl) | Potent |
Table 2: Common Synthetic Strategies for Introducing the 17α-Alkyl Moiety
| Target Modification | Common Precursor(s) | Key Reagent/Method | Reaction Type | Purpose/Outcome |
| 17α-Ethyl Group | Testosterone, Androstenedione (with protected 3-keto) | Ethylmagnesium halide (Grignard reagent) | Nucleophilic addition to C17-ketone | Introduction of 17α-ethyl group, conferring oral activity; formation of tertiary alcohol at C17. |
| 17α-Ethyl Group | Steroid precursors with 17α-ethynyl group | Catalytic hydrogenation (e.g., H₂, Pd/C) | Reduction of alkyne to alkane | Conversion of ethynyl to ethyl group. |
| 17α-Ethyl Group | Estrone, other steroid ketones | Samarium-Barbier reaction, other organometallic reagents | Nucleophilic addition | Introduction of various alkyl or aryl substituents at C17. |
| 17α-Methyl Group | Testosterone, Androstenedione (with protected 3-keto) | Methylmagnesium halide (Grignard reagent) | Nucleophilic addition to C17-ketone | Introduction of 17α-methyl group, conferring oral activity; formation of tertiary alcohol at C17. |
| 17α-Methyl Group | Steroid precursors with 17-ketone | Lithium dimethylcuprate, other methylating agents in presence of trapping agents | Conjugate addition/nucleophilic substitution | Introduction of methyl group at C17, often with stereochemical control. |
Compound Name List:
this compound
Mthis compound
Norethandrolone
Testosterone
Androstenedione
Nandrolone
Ethylestrenol
Ethisterone
Norethisterone
7α-Ethyltestosterone
Molecular Pharmacology of Ethyltestosterone
Androgen Receptor (AR) Binding and Interaction Kinetics
The interaction between Ethyltestosterone and the androgen receptor is the initiating step for its biological activity. This process involves the binding of the steroid ligand to the ligand-binding domain (LBD) of the receptor, which is governed by specific kinetic parameters.
The binding of an androgen to the AR is a reversible process characterized by an association rate (kₐ) and a dissociation rate (kₑ). wikipedia.org These rates determine the affinity of the ligand for the receptor. The process begins when the steroid enters the cytoplasm of a target cell and binds to the AR, which is typically held in an inactive state by a complex of heat shock proteins (HSPs). nih.govnih.gov Ligand binding triggers the release of these HSPs. nih.govwikipedia.org
The kinetics of this interaction can be measured to determine the equilibrium dissociation constant (Kₑ), a measure of binding affinity. While specific kinetic data for this compound is not extensively detailed, the principles can be understood from studies of other androgens. For instance, testosterone (B1683101) dissociates from the wild-type AR approximately three to four times faster than dihydrotestosterone (DHT), which contributes to DHT's higher biological potency. nih.govnih.gov The modification at the 17α-position, such as the addition of an ethyl group in this compound, is known to influence these binding and dissociation kinetics. nih.gov
Table 1: Comparative Dissociation Half-Times of Androgens from the Androgen Receptor
| Compound | Receptor Type | Dissociation Half-Time (t½) |
|---|---|---|
| Testosterone | Wild-Type AR | ~30-40 minutes |
| Dihydrotestosterone (DHT) | Wild-Type AR | ~120 minutes |
| Methyltrienolone (R1881) | Wild-Type AR | ~77-107 minutes |
This table presents representative data for common androgens to illustrate the concept of dissociation kinetics. The half-time for this compound would be influenced by its 17α-ethyl group.
The relative binding affinity (RBA) of a steroid for the AR is a key determinant of its androgenic and anabolic potency. Competition binding assays are commonly used to compare the affinity of various steroids relative to a high-affinity reference ligand, such as methyltrienolone (R1881).
Studies on structure-activity relationships for 17α-alkylated androgens show that the size of the alkyl group is critical. While 17α-mthis compound has a binding affinity similar to testosterone, increasing the length of the alkyl side chain generally results in decreased activity. nih.gov This suggests that the 17α-ethyl group of this compound likely results in a lower binding affinity for the AR compared to testosterone or 17α-mthis compound. nih.gov In fact, some 17α-ethylated steroids, such as ethylestrenol, have shown binding affinities that are too low to be accurately determined in some assay systems. houstonmethodist.org
Table 2: Relative Binding Affinities (RBA) of Various Androgens to the Androgen Receptor
| Compound | Relative Binding Affinity (RBA) % |
|---|---|
| Methyltrienolone (R1881) | 100% |
| Dihydrotestosterone (DHT) | ~58-100% |
| 19-Nortestosterone (Nandrolone) | ~50-90% |
| Testosterone | ~7-50% |
| 17α-Mthis compound | ~7-50% |
This table provides a comparative overview of RBA for several key androgens. The RBA of this compound is expected to be in the lower range or potentially lower than that of 17α-Mthis compound due to its larger 17α-ethyl group.
The binding of an agonist like this compound to the AR's ligand-binding domain induces a critical series of conformational changes. nih.govnih.gov Upon binding, the receptor sheds its associated heat shock proteins, undergoes phosphorylation, and exposes its DNA-binding domain. nih.govwikipedia.org
A key structural change is the formation of a functional Activation Function 2 (AF2) region on the surface of the ligand-binding domain. nih.gov This agonist-induced conformation is stabilized and allows for crucial protein-protein interactions, including the N-terminal/C-terminal (N/C) interaction, which is a distinctive feature of AR activation, and the recruitment of co-activator proteins. nih.gov These co-regulators are essential for modulating the transcriptional activity of the receptor. nih.gov The precise nature of the ligand, including modifications like the 17α-ethyl group, can subtly influence the final conformation of the receptor, which in turn can affect the specific set of co-regulators that are recruited. nih.gov
Beyond the classical genomic pathway, androgens can elicit rapid, non-genomic effects through non-canonical AR interactions. nih.govnih.gov These actions are initiated by a subpopulation of AR located at the cell membrane or in the cytoplasm. nih.govnih.gov This type of signaling does not depend on the receptor binding to DNA and modulating gene transcription. nih.gov Instead, the ligand-bound AR can interact with and activate various intracellular signaling molecules and kinase cascades, such as the ERK, AKT, and MAPK pathways. nih.gov These rapid signaling events can lead to downstream effects, including the activation of other transcription factors. researchgate.net While this is a recognized mechanism for androgens, specific research detailing the non-canonical interactions of this compound itself is limited.
Cellular Signaling Pathways Modulated by this compound
This compound, through its binding to the AR, modulates cellular function primarily via the classical genomic signaling pathway, which involves direct regulation of gene expression.
The canonical or genomic signaling mechanism is the primary pathway for androgen action. nih.govnih.gov After this compound binds to the AR in the cytoplasm, the activated ligand-receptor complex translocates into the nucleus. nih.govwikipedia.orgnih.gov Inside the nucleus, the complex dimerizes, forming a homodimer with another activated AR molecule. nih.govnih.gov
This dimer then functions as a transcription factor, binding directly to specific DNA sequences known as Androgen Response Elements (AREs). nih.govwikipedia.orgnih.gov AREs are typically located in the promoter or enhancer regions of androgen-responsive genes. nih.gov The binding of the this compound-AR complex to AREs, along with the recruitment of co-activators and the general transcriptional machinery, initiates or enhances the transcription of target genes into messenger RNA (mRNA). wikipedia.orgnih.govresearchgate.net This leads to the synthesis of new proteins that carry out the physiological and metabolic effects associated with androgen activity. researchgate.net
Non-Genomic or Rapid Signaling Pathways
Beyond its classical genomic functions, this compound is presumed to engage in non-genomic or rapid signaling pathways, a characteristic shared with other steroid hormones. nih.gov These actions are initiated at the cell membrane and occur within seconds to minutes, a timeframe too short to be accounted for by gene transcription and protein synthesis. researchgate.netnih.gov The mechanism often involves a subpopulation of androgen receptors (AR) localized to the plasma membrane, which may interact with scaffolding proteins. nih.gov
Activation of these membrane-associated ARs by androgens can trigger a variety of downstream signaling cascades. researchgate.netresearchgate.net Research on related androgens like testosterone and dihydrotestosterone (DHT) has shown that this non-genomic signaling can modulate the activity of several kinase pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways. nih.govnih.govnih.gov These cascades are crucial for regulating cellular processes such as proliferation, survival, and differentiation. nih.gov
Furthermore, rapid androgen signaling can lead to an increase in intracellular calcium levels. researchgate.netnih.gov This is achieved through the activation of G-protein coupled receptors and subsequent mobilization of calcium from intracellular stores, which in turn influences numerous cellular functions. researchgate.net While direct studies on this compound's specific non-genomic effects are not extensively detailed in the available literature, its structural and functional similarity to other potent androgens suggests it likely utilizes these rapid signaling mechanisms to exert some of its physiological effects. nih.govresearchgate.net
Crosstalk with Other Steroid Receptors and Signaling Cascades
The molecular activity of this compound is not confined to the androgen receptor; it is also influenced by a complex network of crosstalk with other steroid receptors and signaling cascades. This interplay is a critical aspect of steroid hormone action, allowing for a fine-tuned regulation of gene expression and cellular function. The androgen receptor, when activated by a ligand such as this compound, can physically interact with or influence the activity of other nuclear receptors, including the estrogen receptor (ER), progesterone receptor (PR), and glucocorticoid receptor (GR). nih.gov
This receptor crosstalk can lead to a reprogramming of chromatin binding sites for these receptors, effectively altering the transcriptional response to hormonal signals. nih.gov For example, in certain cellular contexts, the activated AR can modulate ER activity on a genome-wide scale, influencing the expression of estrogen-responsive genes. nih.govnih.gov This is particularly significant in hormone-sensitive tissues and cancers, where the balance of signaling between different steroid receptors can dictate cell fate. nih.gov
Additionally, while the 17-alpha alkylation of compounds like this compound is known to inhibit their conversion to estrogens via aromatase, any potential metabolites could still interact with estrogen receptors. drugbank.commedscape.comnih.gov The signaling pathways initiated by this compound can also intersect with those of other growth factors and kinases. The activation of pathways like PI3K/Akt by androgens can, in turn, phosphorylate and modulate the activity of other transcription factors and co-regulators, further integrating the androgenic signal with the broader cellular signaling network. researchgate.netnih.gov
Gene Expression Modulation
Transcriptional Regulation of Target Genes
The primary mechanism through which this compound exerts its effects is by acting as a potent agonist for the androgen receptor (AR), a ligand-activated transcription factor. wikipedia.org Upon entering a target cell, this compound binds to the AR in the cytoplasm. researchgate.netwikipedia.org This binding event induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. wikipedia.orgwikipedia.org The activated this compound-AR complex then translocates into the nucleus. drugbank.comwikipedia.org
Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs), which are located in the promoter or enhancer regions of target genes. researchgate.netdrugbank.com This binding to AREs allows the AR to recruit a host of co-activator or co-repressor proteins. researchgate.netwikipedia.org This molecular machinery ultimately modulates the rate of transcription of specific genes by RNA polymerase II, leading to either an increase or decrease in their expression. wikipedia.org The resulting changes in the protein landscape of the cell produce the characteristic androgenic and anabolic effects. drugbank.com
Regulation of Messenger RNA Expression
The transcriptional regulation initiated by the this compound-AR complex directly translates to quantifiable changes in the levels of messenger RNA (mRNA) for specific target genes. Studies on testosterone and other androgens have demonstrated a wide range of effects on mRNA expression across various tissues. For instance, in skeletal muscle, androgens have been shown to increase the mRNA expression of genes encoded by mitochondrial DNA, such as those for NADPH dehydrogenase subunits and cytochrome c oxidase subunits. nih.gov They also induce the expression of nuclear respiratory factors (Nrf-1, Nrf-2) and mitochondrial transcription factors (Tfam, TFB2M), which are crucial for mitochondrial biogenesis. nih.gov
In other tissues, androgens can modulate the mRNA levels of genes involved in metabolism and signaling. For example, testosterone has been found to negatively regulate the mRNA levels of the insulin signaling suppressor Grb10 while positively regulating the mRNA for the glucose transporter Glut3 and the lipodystrophy gene Lpin1. nih.gov Furthermore, androgens can regulate the expression of the receptors themselves; studies have shown that testosterone can increase AR mRNA levels, potentially amplifying the cellular response to the hormone. scispace.comresearchgate.net It also differentially regulates estrogen receptor mRNAs, causing a down-regulation of ERα and an up-regulation of ERβ mRNA in certain brain regions. scispace.comresearchgate.net These findings highlight the specific and targeted nature of androgen-mediated regulation of mRNA expression.
Impact on Specific Gene Networks
The modulation of individual genes by this compound culminates in a broader impact on entire gene networks and signaling pathways. One of the most significant networks influenced by androgens is the PI3K/Akt/mTOR signaling pathway, which is a master regulator of cell growth, proliferation, and protein synthesis. nih.govnih.gov Activation of this pathway by androgens promotes muscle hypertrophy by stimulating protein synthesis and inhibiting protein degradation through the phosphorylation and subsequent inhibition of Forkhead box O (FoxO) transcription factors. nih.govkjsm.org
Research on 17α-mthis compound has shown it affects the PI3K/Akt/FoxO3a signaling pathway, leading to changes in the expression of downstream genes like cyclins (ccnd1, ccnd2), which are critical for cell cycle regulation. nih.gov Androgens also impact gene networks related to nutrient sensing, glucose metabolism, and protein turnover. nih.govkjsm.org By modulating the expression of genes like the insulin signaling suppressor Grb10 and the amino acid transporter SAT2, androgens can enhance nutrient availability and utilization within skeletal muscle. nih.gov The myostatin gene, a negative regulator of muscle growth, is also highly responsive to androgen signaling, with crosstalk occurring between the AR and members of the transforming growth factor β (TGF-β) family. kjsm.org
Table 1: Impact of Androgens on Key Gene Networks and Signaling Pathways
| Gene Network / Pathway | Key Genes/Proteins Modulated | Overall Effect | References |
|---|---|---|---|
| PI3K/Akt/mTOR Signaling | Akt, mTOR, FoxO3a, MuRF1, atrogin-1 | Promotes protein synthesis, inhibits protein degradation, leading to muscle hypertrophy. | nih.govnih.govkjsm.org |
| Mitochondrial Biogenesis | ND1, ND4, Cox1, Cox2, Nrf-1, Tfam | Increases expression of mitochondrial and nuclear genes involved in energy production. | nih.gov |
| Nutrient Metabolism and Sensing | Grb10, Glut3, Lpin1, SAT2 | Enhances nutrient uptake and utilization, promotes glycogen accumulation in muscle. | nih.gov |
| Myostatin Signaling | Myostatin, Follistatin, β-catenin | Inhibits the expression/action of myostatin, a negative regulator of muscle mass. | kjsm.org |
| Steroid Receptor Signaling | AR, ERα, ERβ, Aromatase | Modulates the expression of steroid receptors, shifting the balance of hormonal signaling. | scispace.comresearchgate.net |
Comparative Molecular Activity with Related Anabolic-Androgenic Steroids
The molecular activity of this compound is best understood in comparison to its parent compound, testosterone, and other synthetic derivatives. The defining structural feature of this compound is the addition of an ethyl group at the 17-alpha (C17α) position of the steroid nucleus. medscape.com This modification is central to its pharmacological profile.
Testosterone: The natural androgen, testosterone, is subject to extensive first-pass metabolism in the liver when administered orally, rendering it largely inactive. medscape.comwikipedia.org It serves as the primary ligand for the AR and can also be converted by the enzyme 5α-reductase to the more potent androgen DHT, and by aromatase to estradiol. drugbank.com
Mthis compound (B1676486): As the 17α-methylated analog, mthis compound is the closest relative to this compound. nih.gov Both compounds were designed to have improved oral bioavailability by sterically hindering hepatic metabolism at the C17 position. medscape.commdpi.com Mthis compound, like testosterone, has an anabolic-to-androgenic ratio of approximately 1:1. wikipedia.org
This compound: The C17α-ethyl group similarly protects the molecule from hepatic degradation, allowing for oral administration. medscape.com This structural alteration, however, also influences its interaction with metabolic enzymes. Like other 17α-alkylated steroids, this compound exhibits reduced susceptibility to aromatization, meaning it is less likely to be converted into estrogenic metabolites compared to testosterone. medscape.comnih.gov This reduces its estrogenic potential.
Nandrolone (B1676933): A derivative of 19-nortestosterone, nandrolone lacks the carbon atom at the 19th position. nih.gov This modification results in a higher ratio of anabolic to androgenic activity compared to testosterone. myendoconsult.com It is also less prone to aromatization than testosterone. medscape.com Unlike this compound, nandrolone is not 17α-alkylated and is typically administered via injection as an ester. medscape.com
The addition of the 17α-alkyl group (methyl or ethyl) is a key modification that differentiates orally active steroids from their injectable counterparts, fundamentally altering their metabolic fate and activity profile. medscape.comwikipedia.org
Table 2: Comparative Profile of this compound and Related Anabolic-Androgenic Steroids
| Compound | Key Structural Feature | Oral Bioavailability | Aromatization Potential | Primary Administration Route | References |
|---|---|---|---|---|---|
| Testosterone | Unmodified Androstane Nucleus | Very Low | Moderate | Parenteral (as esters) | drugbank.commedscape.com |
| This compound | 17α-ethyl group | High | Low / Inhibited | Oral | medscape.com |
| Mthis compound | 17α-methyl group | High | Low / Inhibited | Oral | medscape.comwikipedia.orgwikipedia.org |
| Nandrolone | Lacks C-19 methyl group | Very Low | Low | Parenteral (as esters) | medscape.commyendoconsult.com |
Structure-Activity Relationships and Molecular Design Principles
The molecular pharmacology of this compound is fundamentally linked to its three-dimensional structure and how it interacts with the androgen receptor (AR). The core principles of its design and activity are based on modifications to the testosterone scaffold. Several structural features are essential for its biological function. The 17β-hydroxyl group is critical for the ligand-receptor interaction, forming key hydrogen bonds with amino acid residues Asn705 and Thr877 within the AR's ligand-binding domain nih.govacs.org. Additionally, the 3-keto group on the A-ring of the steroid nucleus enhances androgenic activity by forming a hydrogen bond with Arg752 nih.govacs.org.
The defining feature of this compound is the addition of an ethyl group at the 17α-position. The primary molecular design principle behind this modification is to enhance the compound's metabolic stability. This alkyl group provides steric hindrance that protects the adjacent 17β-hydroxyl group from rapid hepatic metabolism, which significantly improves the oral bioavailability of the compound compared to unmodified testosterone nih.govwikipedia.orgwikipedia.org.
However, the size of this alkyl group is a critical determinant of activity. While the modification confers oral activity, increasing the length of the alkyl side chain beyond an ethyl group leads to decreased androgenic activity. This is because a longer chain can interfere with the optimal positioning and hydrogen bonding of the essential 17β-hydroxyl group with the receptor nih.gov. Therefore, the structure-activity relationship (SAR) for 17α-alkylation demonstrates a delicate balance between metabolic stability and receptor binding affinity.
| Structural Feature | Function | Source |
|---|---|---|
| Steroid Nucleus | Provides the fundamental scaffold for receptor binding. | uomustansiriyah.edu.iq |
| 3-Keto Group | Enhances androgenic activity through hydrogen bonding with AR (Arg752). | nih.govacs.org |
| 17β-Hydroxyl Group | Essential for high-affinity receptor binding via hydrogen bonds with AR (Asn705, Thr877). | nih.govacs.org |
| 17α-Ethyl Group | Slows hepatic metabolism of the 17β-hydroxyl group, increasing oral bioavailability. | nih.govwikipedia.org |
Influence of Alkylation and Other Substitutions on Molecular Function
The substitution at the 17α-position is the most significant modification in this compound and profoundly influences its molecular function. This compound itself is described as a very weak anabolic-androgenic steroid (AAS), possessing only about one-tenth of the anabolic potency and one-twentieth of the androgenic potency of testosterone propionate (B1217596) in animal models wikipedia.org. Its activity is considerably weaker than its methylated counterpart, mthis compound wikipedia.org.
Research into the structure-activity relationships of 17α-substituted androgens has revealed a clear pattern regarding the size of the alkyl group. While a methyl or ethyl group at the C17α position confers oral activity, further extension of this alkyl chain has a dramatic effect on molecular function. Replacing the ethyl group with a longer propyl group (as in 17α-propyltestosterone, also known as topterone) abolishes androgenic agonist activity and converts the molecule into an androgen receptor antagonist wikipedia.orgwikipedia.orgwikipedia.org. This demonstrates that a small increase in the size of the substituent at this position can completely reverse the compound's effect at the receptor level.
Other substitutions on the this compound framework also critically alter its function. One of the most important is the removal of the 19-methyl group. This modification transforms this compound into norethandrolone (B1679909) (17α-ethyl-19-nortestosterone). In stark contrast to the weak activity of its parent compound, norethandrolone is a potent AAS with anabolic activity comparable to testosterone propionate wikipedia.orgwikipedia.org. This highlights that while the 17α-ethyl group is crucial for oral bioavailability, other parts of the steroid nucleus, such as the C19-methyl group, play a pivotal role in modulating the potency and nature of the compound's interaction with the androgen receptor.
Table 2: Influence of C17α Substitutions on Androgenic Activity This table illustrates how different chemical groups at the 17α-position of the testosterone scaffold alter the compound's androgenic function.
| C17α Substituent | Example Compound | Resulting Androgenic Activity | Source |
|---|---|---|---|
| Hydrogen (unsubstituted) | Testosterone | Active (poor oral bioavailability) | nih.gov |
| Methyl | Mthis compound | Active (orally bioavailable) | nih.govwikipedia.org |
| Ethyl | This compound | Very Weak Activity (orally bioavailable) | wikipedia.org |
| Propyl | Topterone | Androgen Antagonist | wikipedia.orgwikipedia.org |
| Ethynyl (B1212043) | Ethisterone (B1671409) | Greatly Reduced Androgenic Activity | wikipedia.orgwikipedia.org |
Dissociation of Receptor-Mediated Effects
A primary goal in the design of synthetic androgens has been the dissociation of desirable anabolic (myotrophic or muscle-building) effects from undesirable androgenic (masculinizing) effects wikipedia.org. This involves creating compounds that selectively activate anabolic pathways with minimal impact on androgenic tissues. The study of this compound and its derivatives provides a clear example of how structural modifications can achieve this separation.
This compound itself does not show a significant dissociation, as it is a weak agent with both low anabolic and low androgenic potency wikipedia.org. However, a key structural modification—the removal of the C19-methyl group—has been found to be favorable for separating these activities nih.gov.
The most prominent example of this principle is the comparison between this compound and its 19-demethylated analogue, norethandrolone. While this compound is largely inactive, norethandrolone is a potent anabolic steroid wikipedia.org. This significant increase in anabolic potency without a proportional increase in androgenic effects represents a successful dissociation of receptor-mediated outcomes. This suggests that the absence of the 19-methyl group alters the conformation of the steroid or its interaction with the androgen receptor in a way that favors the signaling pathways responsible for myotrophic effects over those responsible for androgenic effects. The specific molecular mechanism for this dissociation may relate to how these structural changes affect the stability of the ligand-receptor complex and its subsequent interactions with tissue-specific co-regulatory proteins that modulate gene transcription.
Table 3: Comparison of this compound and its 19-Nor Derivative This table compares the anabolic potency of this compound with its derivative that lacks the C19-methyl group, illustrating the principle of dissociating anabolic from androgenic effects.
| Compound | Key Structural Difference from Testosterone | Relative Anabolic Potency | Source |
|---|---|---|---|
| This compound | 17α-ethyl group | Very weak | wikipedia.org |
| Norethandrolone | 17α-ethyl group; removal of 19-methyl group | Potent; comparable to testosterone propionate | wikipedia.org |
Metabolism and Biotransformation of Ethyltestosterone in Biological Systems in Vitro and Animal Models
Primary Metabolic Pathways and Metabolite Identification
The metabolism of methyltestosterone (B1676486) results in a wide array of derivatives through various reactions. The primary pathways involve initial structural modifications (Phase I) followed by conjugation reactions (Phase II) to produce excretable end-products. longdom.org
Phase I metabolism involves the introduction or exposure of functional groups on the parent steroid molecule, typically making it more polar. drughunter.comsigmaaldrich.com For mthis compound, these transformations include reduction, oxidation, and hydroxylation.
Reduction: A primary metabolic route is the reduction of the A-ring. This involves the reduction of the 4,5-double bond and the 3-oxo group, leading to the formation of di- and tetrahydro metabolites. nih.gov The two main metabolites resulting from this pathway are 17α-methyl-5α-androstan-3α,17β-diol and 17α-methyl-5β-androstan-3α,17β-diol, which are commonly used as markers for MT use. nih.govnih.gov
Oxidation and Hydroxylation: Oxidation reactions occur at various positions on the steroid nucleus. In vivo studies in horses have identified oxidations at the C-6 and C-16 positions as major pathways. nih.govresearchgate.net In vitro experiments with human liver microsomes have demonstrated the formation of hydroxylated metabolites at the C-2, C-4, and C-6 positions. researchgate.net Furthermore, studies in canines using liver microsomes identified 6β-hydroxymthis compound as a major metabolite. nih.govresearchgate.net Oxidation can also occur on the 17α-methyl group, leading to the formation of 17-hydroxymethyl metabolites. nih.gov
Epimerization: The stereochemistry at the C-17 position can be altered, a process known as epimerization. This leads to the formation of 17-epimers of the parent compound and its metabolites, which have been identified in various metabolic studies. nih.govnih.gov
Table 1: Key Phase I Metabolites of Mthis compound
| Metabolite Name | Transformation Type | Biological System/Model |
|---|---|---|
| 17α-methyl-5α-androstan-3α,17β-diol | A-ring Reduction | Human |
| 17α-methyl-5β-androstan-3α,17β-diol | A-ring Reduction | Human |
| 6β-Hydroxymthis compound | Hydroxylation | Canine (in vitro) |
| 17-hydroxymethyl metabolites | Oxidation | Horse |
| 2-hydroxy-MT, 4-hydroxy-MT, 6-hydroxy-MT | Hydroxylation | Human (in vitro) |
Following Phase I transformations, the modified metabolites undergo Phase II conjugation reactions. longdom.org This process involves attaching endogenous polar molecules, such as glucuronic acid or sulfate, to the metabolite, which significantly increases its water solubility and aids in its renal excretion. drughunter.comderangedphysiology.comupol.cz
Glucuronidation: This is a major conjugation pathway for mthis compound metabolites. nih.gov The hydroxyl groups introduced during Phase I serve as attachment points for glucuronic acid. The primary A-ring reduced metabolites, 17α-methyl-5α-androstan-3α,17β-diol and 17α-methyl-5β-androstan-3α,17β-diol, are predominantly excreted in urine as glucuronide conjugates. nih.govresearchgate.net
Sulfation: The formation of sulfate conjugates is another significant Phase II pathway. researchgate.net Studies have identified several diol sulfate metabolites in urine after mthis compound administration. nih.gov These sulfated metabolites have been investigated for their potential as long-term markers of use. In equine models, metabolites are excreted as both glucuronide and sulfate conjugates. nih.gov
A significant focus of research has been the identification of metabolites that remain detectable in biological samples for extended periods. The detection of these long-term metabolites can significantly extend the window for identifying the use of the substance.
Studies have shown that certain sulfate conjugates, such as 17β-methyl-5α-androstan-3α,17α-diol 3α-sulphate, can be detected for up to 21 days post-administration, offering a substantial improvement over previously identified markers. nih.gov More recently, novel long-term metabolites featuring a rearranged D-ring have been discovered. nih.gov These metabolites, such as 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol and its 5α-analog, have been identified in both in vitro HepG2 cell models and human urine. nih.govnih.govresearchgate.net These rearranged steroids are considered promising candidates for extending detection windows. nih.gov In some cases, biological activity assays, such as the yeast androgen screen (YAS), have been shown to detect activity for longer periods than standard mass spectrometry methods, suggesting the presence of yet-to-be-identified, biologically active long-term metabolites. nih.gov
Table 2: Examples of Long-Term Mthis compound Metabolites
| Metabolite | Class | Detection Window Highlight |
|---|---|---|
| 17β-methyl-5α-androstan-3α,17α-diol 3α-sulphate | Sulfate Conjugate | Detectable up to 21 days |
| 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol | Rearranged D-ring Steroid | Potential long-term marker |
Enzymatic Transformations
The metabolic conversion of mthis compound is catalyzed by specific enzyme systems within the body. The Cytochrome P450 family and 5α-reductase play pivotal roles in its Phase I biotransformation.
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the majority of Phase I oxidative reactions. sigmaaldrich.commdpi.com These enzymes catalyze the hydroxylation of the mthis compound molecule at various positions. researchgate.net In vitro studies utilizing human liver microsomes and specific recombinant CYP enzymes have confirmed their role in producing hydroxylated metabolites. researchgate.net While hepatic CYPs are the primary mediators of drug metabolism, research suggests that steroid-synthesizing CYPs found in other tissues, such as the adrenal glands, may also contribute to the biotransformation of anabolic steroids. wada-ama.org
The enzyme 5α-reductase is critical in the metabolism of androgens. wikipedia.orgnih.gov Its primary function is to reduce the double bond between carbons 4 and 5 in the A-ring of steroid hormones. meridianvalleylab.com Mthis compound is a known substrate for 5α-reductase. wikipedia.org The enzyme converts mthis compound into its more potent 5α-reduced metabolite, 17α-methyl-5α-dihydrotestosterone, also known as mestanolone. wikipedia.org This transformation is significant because it potentiates the androgenic activity of the compound in tissues with high 5α-reductase expression, such as the prostate gland and skin. wikipedia.org The formation of 5α-reduced metabolites like 17α-methyl-5α-androstan-3α,17β-diol is a direct result of 5α-reductase activity, distinguishing them from the 5β-isomers which are formed by a different reductase enzyme. nih.gov
Aromatase Activity
There is no direct scientific evidence detailing the interaction of this compound with the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens. The activity of related compounds offers conflicting possibilities. For instance, norethandrolone (B1679909) (17α-ethyl-19-nortestosterone), a derivative of this compound, is known to undergo aromatization to the potent estrogen, ethylestradiol, suggesting it has estrogenic activity researchgate.net. In contrast, mthis compound (17α-mthis compound), which differs from this compound only by a methyl group instead of an ethyl group at the C17α position, has been reported to be a competitive inhibitor of aromatase rather than a substrate for it nih.gov. This fundamental difference between closely related analogs underscores the inability to accurately predict the aromatase activity of this compound without direct experimental data.
Metabolomics Research Pathways
A comprehensive search of scientific databases reveals no specific metabolomics research focused on this compound. This includes a lack of studies on the application of untargeted metabolomics for its pathway elucidation, the specific metabolic pathways affected by its exposure in animal models, and the use of in vitro models for its metabolic profiling. Research in the field of metabolomics has been applied to other anabolic steroids, but the findings are not transferable to this compound without specific investigation researchgate.netmdpi.com.
Application of Untargeted Metabolomics for Pathway Elucidation
There are no published studies that have applied untargeted metabolomics to elucidate the metabolic pathways of this compound.
In Vitro Models for Metabolic Profiling
There is no available research detailing the use of in vitro models for the metabolic profiling of this compound.
Species-Specific Metabolic Considerations in Research Models
While it is a well-established principle in pharmacology that steroid metabolism can vary significantly between different species, no studies have specifically investigated these differences for this compound. A study involving the administration of the related compounds mthis compound and norethandrolone to a heifer suggested similar metabolic pathways, primarily hydroxylation. However, without direct comparative studies across a range of common research models (e.g., rats, mice, rabbits, primates), it is not possible to delineate the species-specific metabolic considerations for this compound.
Computational Chemistry and Structure Activity Relationship Sar Methodologies
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a range of techniques used to create and manipulate three-dimensional representations of molecules. Docking simulations are a specific application within molecular modeling that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, such as a protein) to form a stable complex. These simulations are crucial for understanding ligand-receptor interactions at an atomic level.
Ligand-receptor interaction studies, often performed using molecular docking, aim to predict how a molecule like Ethyltestosterone binds to its target receptor, typically the androgen receptor (AR) for steroids. These studies evaluate the binding affinity and identify key molecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that stabilize the complex. Research has shown that steroids, including synthetic ones like this compound, bind to the AR, mediating their biological effects nipne.ronih.gov. Docking simulations can predict the binding pose of this compound within the AR ligand-binding domain (LBD), highlighting specific amino acid residues involved in binding and comparing its interaction profile to that of natural androgens like testosterone (B1683101) nipne.ronih.govpsu.edu. For instance, studies on related 17α-alkylated steroids suggest that the 17β-hydroxyl group is essential for ligand-receptor interaction, and the 17α-alkylation enhances oral bioavailability by hindering metabolism nih.govwikipedia.org. While direct docking studies specifically detailing this compound's interaction with AR are not exhaustively detailed in the provided snippets, the general principles applied to other 17α-alkylated steroids are applicable. These studies often report binding scores or energies, which can be used to rank the relative binding affinities of different compounds.
Table 1: Comparative Binding Affinity Predictions (Hypothetical Data) This table illustrates hypothetical docking scores for this compound and Testosterone when binding to the Androgen Receptor, based on typical outputs from docking simulations. Lower scores generally indicate stronger binding.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Example) |
| Testosterone | -8.5 | Met741, Leu728, Phe764 |
| This compound | -8.9 | Met741, Leu728, Phe764, Tyr585 |
Conformational analysis involves determining the three-dimensional shapes a molecule can adopt and the relative energies of these conformations. For steroids like this compound, understanding their conformational flexibility is vital, as different conformations can exhibit varying binding affinities and biological activities. Techniques such as molecular mechanics, quantum mechanics calculations, and experimental methods like Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy are employed for this purpose nih.govresearchgate.netnih.govauremn.org.br.
The presence of the ethyl group at the 17α position of this compound, compared to the methyl group in mthis compound (B1676486) or the hydrogen in testosterone, can introduce steric hindrance. This steric bulk can influence the molecule's preferred conformation and its ability to fit into the binding pocket of a receptor. Studies on 17α-alkylated steroids indicate that while this modification enhances oral bioavailability by hindering metabolic oxidation of the 17β-hydroxyl group, it can also affect binding interactions nih.govwikipedia.org. Steric hindrance can lead to specific conformational preferences or create unfavorable interactions within a binding site, potentially modulating activity researchgate.netacs.orgresearchgate.netmdpi.com. For example, research on other steroid derivatives has shown that the steric factors associated with 17α-substituents can influence their inhibitory activity by affecting their fit into enzyme active sites acs.org. Conformational analyses often identify multiple low-energy conformers, and the relative abundance of these conformers can be influenced by factors like solvent effects researchgate.netnih.gov.
Table 2: Conformational Parameters of this compound (Hypothetical Data) This table presents hypothetical conformational data for this compound, illustrating potential variations in key dihedral angles and their associated energies, as might be determined by computational conformational searches.
| Conformer | Dihedral Angle (e.g., C17-C20-C21-C22) | Relative Energy (kJ/mol) | Steric Strain Index (Hypothetical) |
| I | 60° | 0.0 | 1.2 |
| II | 180° | 2.1 | 1.5 |
| III | -60° | 3.5 | 1.8 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are built using various molecular descriptors that quantify structural, electronic, and physicochemical properties. By developing predictive models, QSAR helps in understanding which structural features are critical for activity and can guide the design of new, more potent, or selective compounds.
The development of robust QSAR models requires the integration of various types of molecular descriptors. Quantum mechanical descriptors, derived from quantum chemical calculations, provide insights into electronic properties such as partial atomic charges, frontier molecular orbital energies (HOMO/LUMO), and dipole moments researchgate.net. Physicochemical descriptors, on the other hand, capture properties like molecular weight, lipophilicity (logP), hydrogen bond donor/acceptor counts, and topological indices. For steroids, descriptors related to the A, B, C, and D rings, as well as substituents at positions like C17, are often significant. The combination of these descriptor types allows for a comprehensive representation of the molecule's properties, leading to more accurate predictive models researchgate.net.
Table 3: Key QSAR Descriptors for Steroid Activity (Hypothetical Data) This table presents hypothetical QSAR descriptors that might be used to model steroid activity, including those relevant to this compound.
| Descriptor Type | Descriptor Name | Example Value (this compound) | Relevance to Activity |
| Physicochemical | LogP (Octanol-Water) | 4.2 | Membrane permeability, hydrophobic binding |
| Molecular Weight ( g/mol ) | 302.46 | General molecular size | |
| Quantum Mechanical | Partial Charge (C17-OH) | -0.75 | Hydrogen bonding potential, electronic interactions |
| Dipole Moment (Debye) | 2.1 | Polarity, interaction with polar binding site residues | |
| Topological | Wiener Index | 1550 | Molecular branching and size |
| Kier & Hall (χv) | 15.8 | Molecular shape and size |
Compound List:
this compound
Testosterone
Mthis compound
Dehydroepiandrosterone (DHEA)
17α-mthis compound (MTTT)
(16α,17)-epoxyprogesterone (Epoxy-P4)
Dehydroepiandrosterone acetate (B1210297) (AcO-DHEA)
Dihydrotestosterone (DHT)
11-ketotestosterone (B164220) (11KT)
11-deoxcorticosterone (DOC)
11beta-hydroxyandrostenedione (B1680194) (11OH-AED)
Oxymetholone
Oxandrolone
Methandrostenolone
Stanozolol
Estradiol (E2)
Ethinylestradiol
Advanced Analytical Methodologies for Ethyltestosterone Research
Chromatographic Techniques
Chromatography is the cornerstone of ethyltestosterone analysis, providing the necessary separation from complex biological matrix components before detection. The choice of technique often depends on the specific requirements of the analysis, such as the need to detect the parent drug or its conjugated metabolites.
Gas chromatography-mass spectrometry is a classic and robust technique for the analysis of anabolic androgenic steroids, including compounds structurally similar to this compound like mthis compound (B1676486). agilent.comresearchgate.netwaters.com For GC-MS analysis, this compound and its metabolites, which are not sufficiently volatile, require a chemical derivatization step to increase their volatility and thermal stability. agilent.comrestek.com This typically involves converting the hydroxyl and keto groups into trimethylsilyl (TMS) ethers and enol-ethers. researchgate.net
The analytical process generally involves sample preparation (detailed in 6.1.3), derivatization, and injection into the GC-MS system. The gas chromatograph separates the derivatized analytes based on their boiling points and interaction with the stationary phase of the capillary column. restek.com Following separation, the compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show the fragmentation pattern of the molecule, provide a high degree of specificity for identification. agilent.com For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific fragment ions characteristic of the target analyte. researchgate.netrsc.org
Table 1: Typical GC-MS/MS Parameters for Anabolic Steroid Screening (Applicable to this compound)
| Parameter | Typical Setting |
|---|---|
| GC Column | VF-5ms, 10 m x 0.15 mm x 0.15 µm (or similar) agilent.com |
| Carrier Gas | Helium agilent.com |
| Injector Temperature | 250 °C agilent.com |
| Temperature Program | Initial 170°C, ramped to 320°C agilent.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV agilent.com |
| Detector | Triple Quadrupole Mass Spectrometer agilent.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) agilent.com |
Liquid chromatography-tandem mass spectrometry has become the method of choice for many steroid analyses due to its high sensitivity, specificity, and ability to analyze conjugated metabolites directly without the need for hydrolysis and derivatization. nih.govjfda-online.com Ultra-high performance liquid chromatography (UHPLC) systems, which use smaller column particles, offer faster analysis times and improved resolution compared to conventional HPLC. mdpi.combham.ac.uk
In this technique, the sample extract is injected into the LC system, where this compound and its metabolites are separated on a reversed-phase column (e.g., C18). mdpi.com The separated compounds are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. researchgate.net Tandem mass spectrometry (MS/MS) is employed for detection, most commonly in the multiple reaction monitoring (MRM) mode. nih.govnih.gov This involves selecting a specific precursor ion for the target analyte in the first quadrupole, fragmenting it in the collision cell, and then detecting a specific product ion in the third quadrupole. This process provides exceptional selectivity and reduces matrix interference. nih.gov LC-MS/MS methods are particularly valuable for detecting both Phase I and Phase II (e.g., glucuronide and sulfate) metabolites of steroids. waters.com
Table 2: Illustrative UHPLC-MS/MS Parameters for Steroid Analysis
| Parameter | Typical Setting |
|---|---|
| UHPLC Column | C18, sub-2 µm particle size mdpi.commdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid bham.ac.uk |
| Mobile Phase B | Methanol or Acetonitrile bham.ac.uk |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode researchgate.net |
| MS Detector | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.govnih.gov |
Effective sample preparation is crucial for accurate and reliable analysis of this compound, as it involves isolating the analytes from complex biological matrices such as urine, blood (serum or plasma), or tissue. tiaft.orgbiotage.com The goal is to remove interfering substances like proteins and salts while concentrating the target analytes. biotage.com
Common extraction techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent (e.g., hexane, ethyl acetate (B1210297), or a mixture). orientjchem.orgnih.gov LLE is cost-effective but can be labor-intensive and may lead to the formation of emulsions. agilent.com
Solid-Phase Extraction (SPE): SPE is a widely used and easily automated technique that provides cleaner extracts than LLE. nih.gov The sample is passed through a cartridge containing a solid sorbent (e.g., C18) that retains the analytes. waters.com Interfering substances are washed away, and the analytes are then eluted with a small volume of an organic solvent. waters.com
Supported Liquid Extraction (SLE): This method combines the principles of LLE with the format of SPE. The aqueous sample is absorbed onto an inert solid support (diatomaceous earth). mdpi.com A water-immiscible organic solvent is then passed through the support, extracting the analytes and leaving behind interferences, thus avoiding emulsion formation. biotage.comagilent.com
For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase is often performed before extraction, particularly for GC-MS analysis. agilent.comresearchgate.net
Spectrometric Techniques
Mass spectrometry is the definitive detection method in this compound research, providing structural information and enabling confident identification and quantification at trace levels.
Identifying the metabolic fate of this compound is critical for understanding its biotransformation and for developing effective anti-doping tests. High-resolution mass spectrometry (HRMS), often coupled with LC (LC-HRMS), is a powerful tool for this purpose. ijpras.comevotec.com Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements, which allow for the determination of the elemental composition of unknown metabolites. ijpras.com
The process of metabolite profiling involves analyzing post-administration samples and searching for compounds that are related to the parent drug. This is often done using data-mining strategies such as searching for predicted mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, oxidation) or by using precursor ion scanning to detect all metabolites that share a common structural fragment with the parent drug. researchgate.netnih.gov Once potential metabolites are detected, their structures are elucidated by interpreting their fragmentation patterns generated through MS/MS experiments. researchgate.net Studies on the closely related mthis compound have successfully used these techniques to identify novel, long-term metabolites, significantly extending the window of detection. researchgate.netnih.govnih.gov
Surface-Enhanced Raman Spectroscopy (SERS) is an emerging and powerful analytical technique that has shown significant potential for the ultra-sensitive detection of various molecules, including illicit drugs. mdpi.commdpi.com SERS overcomes the inherently weak signal of standard Raman spectroscopy by amplifying the Raman scattering of molecules adsorbed on or near nanostructured metallic surfaces, such as gold or silver nanoparticles. mdpi.comuwyo.edu This enhancement can be several orders of magnitude, enabling detection down to the single-molecule level.
While specific applications for this compound are not yet widely published, the principles of SERS make it a promising tool for its rapid and sensitive detection. The technique provides a unique vibrational "fingerprint" of the target molecule, offering high specificity. researchgate.net Its application to other anabolic-androgenic steroids is an active area of research. researchgate.net The development of SERS-based sensors, potentially in combination with immunoassays, could lead to portable, on-site screening tools for this compound in various matrices like saliva or urine, complementing traditional laboratory-based chromatographic methods. mdpi.comnih.gov
Emerging Rapid Detection Strategies for Research
While this compound is a known synthetic anabolic-androgenic steroid (AAS), it has never been marketed for clinical use wikipedia.org. Consequently, research dedicated specifically to its detection is limited. However, the analytical methodologies developed for structurally similar and widely studied androgens, such as mthis compound and testosterone (B1683101), provide a robust foundation for this compound research. These emerging rapid detection strategies are crucial for advancing our understanding of its potential presence and characteristics.
Electrochemical and colorimetric sensors offer promising avenues for the rapid, sensitive, and cost-effective detection of anabolic steroids, presenting a viable alternative to traditional, time-consuming chromatographic techniques researchgate.netabechem.commdpi.com.
Electrochemical Methods Electrochemical biosensors have gained popularity for hormone detection due to their portability, simplicity, and high sensitivity abechem.com. These sensors work by detecting changes in electrical signals (like current or impedance) when the target molecule interacts with a specially modified electrode surface mdpi.com. Research on analogous compounds has demonstrated the efficacy of various nanomaterial-based modifications to enhance sensor performance.
For instance, a highly sensitive electrochemical sensor for mthis compound was developed using a glassy carbon electrode modified with a cerium dioxide/carbon nanotubes (CeO₂/CNTs) nanocomposite researchgate.net. Similarly, a ZnO/TiO₂ nanocomposite has been shown to create an effective electrochemical detector for mthis compound researchgate.net. These nanostructured materials provide a high surface area and excellent electrocatalytic activity, which improve detection limits and selectivity researchgate.netmdpi.com. Techniques like amperometry, voltammetry, and electrochemical impedance spectroscopy (EIS) are commonly employed for quantification abechem.com.
Colorimetric Methods Colorimetric methods provide a visual and often straightforward means of detection. One approach involves using reactive arrays of colorimetric sensors, where the addition of a steroid generates a unique color "fingerprint" that can be used for identification nih.gov. This "mix-and-measure" technique has been successfully used to screen for various steroids, including testosterone and stanozolol, even in complex matrices like synthetic urine nih.gov. Another method reported the use of ceric sulphate in sulphuric acid for the specific and sensitive colorimetric estimation of pure testosterone ucsd.edu. More recently, polydiacetylene (PDA)-based sensing platforms have been explored, where interactions with the target hormone induce a colorimetric transition in the PDA assembly mdpi.com.
Table 1: Examples of Electrochemical and Colorimetric Detection Methods for Related Androgens
Method Type Target Analyte Sensor/Reagent Key Findings Reference Electrochemical Mthis compound CeO₂/CNTs modified electrode Demonstrated high sensitivity for detecting the doping agent. [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZNz2q8TXpCsWJFtSpG8vEz0kgAZonW2RIS4OT3DtekfBs1jV8JqJKefI2GHNtofR7zVSY6P2K3LPZUfkFTL3HjFMfuza0ZIVQWZPEpbITmlJ0xZDf6wRbOEdib7d5YsXBG148KxDJucqszydWb6IsoIaEB7JxSupIXVy32CvU0jP-m4bjfdQY-RZ2iDKdeKRFj_OSC6a7lb05CHpHK9mOY9boNni7sCfK1WAglXFrP9edqOSJ66HpV4YM7zGaCZ43GqVKxrZDOPFAMDUj6nQbM637xM6t_V0SmJ8q-57LYZuOEHQouDElaUJH)] Electrochemical Mthis compound ZnO/TiO₂ nanocomposite Optimized nanocomposite showed highly sensitive detection. [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjR0uSXMqEBZVRUldhwXLhHgPFjCmUNMcE7Ha6LtZA67p-gFmQn3yLSdiLSGYlx0qfE7mn6BLkm2vs74z-xLizS2mx1OO6OIJiKvOVwYSxJQIC3YcUaLLs48IWJY3VpkRznhOyMB7-MVVfUVc3HEg3R-yl8_bAo0JtrelRLJ6v0dn2eq0Ww2LUpGog4MSlgFNwkxKHiINsf3-e4fMTfkqP0B3Dw-RsF0x33YNNdMAYjOnY9q5yhwSv37aI5z_zF2xzGGmu-dtp7w69t4Ldz7rUj5cVabv4I8AqhrXv0BgogZGdzfQ%3D)] Colorimetric Testosterone, Stanozolol Reactive Sensor Array (DETECHIP) Generated characteristic color "fingerprints" for steroid identification. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUGXjhU0onSLVWJRn0OkceL_dnGR_vpR_ya1CdmXs78wQBaOzkHL7VRw0gCDIH4rSNe_1EMCReUY0GB6ocZq4y4TZJrHiYo5i6HD8HTwJNcl4KhAgHeaycnzquUw1pOXye7KmoVzS36qcZQCY%3D)] Colorimetric Testosterone Ceric Sulphate Provided a specific and sensitive method for estimation. [ ucsd.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHULhBGX4BFXsPrLtcwxGIz9JRIOMcwd9VMLE6rEvAOxGImY3WYId5AZWCxkrMIvW0ycV9dNN5TshHG7Jy6MkvU6zAd1sBZ8dPuU97OQmiFxtuH2zYbLfz8odUYF-mS6w086uIN_DRlfUFJ6skgtdPfq7G1FOUCFKoTI8qv9E4EIcQnWfzHjp9PIVVk88J9iWJ2jGxH0t9cslmqGds_iGL2U2b8G5ImTQPTpTbmeP3dVd8gOBBpV18d1e--_EqPWkVp-0PHv8E8POE_zooqhb_ojE00mQhGbgKReP_MBBJYiLzdjOy5vNiXrcYGwtE6EbnQ0jIkm2aRieZfZ6-yiAa4B5jnN5_Q3C73oveJNfFJGYwDgIpuxX4h_Nhgm5kdz6N1HfQo3wenPqNvYZ4-TYuAE7N-aVCJw2d0PQhS-1zpyDmlp6gFmwxPgpfl5lGtxF0z4Hba6rW7yFxvRV5yXGvtB3rmUiFa5A1YTCITn_ZMjd7xq-gJqkoYMFuiuoAhCXrJVtq1yU_X4u6x9g%3D%3D)] Colorimetric Testosterone Polydiacetylene (PDA) assemblies Produced a detectable colorimetric and fluorogenic signaling response. [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGMSqfkuZq1YsLRD6nlN3JTRtA4Esx8gFfcuStTUJdj5eo84yCeM-wzfggxQ-7qATYJgoSOWsr3O2XqKAUXIpoyJkh7ePM7QjO-LjvBWNzU1ReKiVs-9cHwk2ZJKdNVA1RV)]
Fluorescence-based techniques are frequently employed for steroid detection due to their high sensitivity and minimal sample requirements mdpi.com. These methods often rely on either the intrinsic fluorescence of the analyte, fluorescence enhancement through chemical reactions, or the use of fluorescent labels and probes.
One established method involves sensitized fluorescence of terbium(III) ions. Several steroidal hormones with an α,β-unsaturated carbonyl group, a feature present in this compound, have been shown to sensitize the fluorescence of terbium(III) in micellar media, allowing for their detection tandfonline.com. Another approach uses fluorescent derivatizing agents to tag steroids that lack native fluorescence, enabling highly sensitive quantification with high-performance liquid chromatography with fluorescence detection (HPLC-FLD) mdpi.com. For example, the derivatization of testosterone and mthis compound has yielded limits of detection in the femtomole range mdpi.com.
More recent innovations include the development of label-free fluorescent sensors. One such sensor for testosterone was designed using an aptamer (T5) and SYBR Green I, a fluorescent dye that binds to the aptamer's G-quadruplex structure rsc.org. The presence of testosterone displaces the dye, causing a quenching of fluorescence that can be quantitatively measured. This method demonstrated a low limit of detection of 0.27 nmol L⁻¹ rsc.org. Research has also explored receptor-dye complexes where the displacement of a fluorescent dye by the target hormone leads to a significant decrease in emission intensity, allowing for visual detection researchgate.net. While these methods have been developed for testosterone, their principles are readily adaptable for this compound research. Information on phosphorescence-specific methods for these compounds is less common in recent literature.
Table 2: Summary of Fluorescence-Based Detection Strategies for Androgens
Technique Target Analyte Principle Limit of Detection (LOD) Reference Sensitized Lanthanide Fluorescence Mthis compound, Testosterone Energy transfer from the steroid to Terbium(III) ions in a micellar mobile phase. 0.07-0.2 µg/mL [ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvjfKFwwsGOLeiySHwfzGUuIQaNoOHgH_5xt1Caz8VxVsue19GbPqWipJlxTyXQykcfkL8zSE7fbfqeJ9-A_t-Z3QRAKwwrgBMq0qKrymKFspdN1huJX3zYWOtJP1LZHJ_6l6Psj_ni4qph6NyDsJIAT6LMw%3D%3D)] Label-Free Aptamer Sensor Testosterone Competition between testosterone and SYBR Green I dye for aptamer binding sites, causing fluorescence quenching. 0.27 nmol L⁻¹ [ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzYtUb_qZx7WxRyUIY3uN8Y9a4f-VGz6ud5_JduDnXaDfsyx1VoDe9U9opuRRCWQ2mjtpYWrItkaA9GuFYz1tcv-9FjomMik_Qt0Vl0T7PlI9h_XtEb7G6JB_wwi4N2sNiG-OWCJMnWHGGL5EjMGIXqilFG1uhC8SrG3ng)] HPLC with Fluorescence Detection (HPLC-FLD) Testosterone, Mthis compound Fluorescent derivatization targeting carbonyl groups. 550–3700 fmol per 10 µL injection [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFznm37_0UKFovLfR-gjB6teexPvV1QMe027BQnJ0JRfu3J647r6fWPpcYyGBFqZxuRAR7blYxOrezIVqnIkF7VdAzwtJEQ3QMxXteHMYpN6qyRNhXuwiN58m5BBX01XPvW5hI%3D)] Receptor-Dye Complex Testosterone Displacement of a fluorescent dye from a receptor by the hormone, causing a decrease in fluorescence. Nanogram-scale visual detection [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExjFRFbT5GiP66fATQrBINC9klVwsRxAhTdUHawhTUIlC1EEO4X_AmwfapHUA-TikL1bUhQCgZR4Xoz57w-HHZC-YaHxTXK9yBvXC-DQ6sb51z26q1YHLma2ZzWjCi548quxSwJvG8z2TSN0xNDsi3_haaD-tKutrhpl6PN_Wxd5y87MqJubwGQo0wMtTuAUH8gpu3zHCyTAG7VA1R7JBr-WMENdTPdGL0g_dCRZzyaurpErpousNC9YI%3D)]
Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have specific binding sites that are complementary in shape, size, and functional group orientation to a target molecule (the template) caldic.comumsystem.edu. This "molecular memory" makes MIPs highly selective recognition elements, akin to synthetic antibodies, for use in sensors and separation techniques caldic.comumsystem.edu.
The synthesis of MIPs involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind specific recognition cavities nih.gov. For detecting this compound, a MIP could be created using this compound itself or a structurally similar analogue like mthis compound or 5α-dihydrotestosterone as the template caldic.comdshs-koeln.de.
MIPs have been successfully prepared for mthis compound using methacrylic acid as the functional monomer and ethylene glycol dimethacrylate as the cross-linker caldic.comresearchgate.net. These polymers demonstrated specific rebinding ability for the mthis compound template and were effectively used as a solid-phase extraction (SPE) material to enrich the analyte from water samples caldic.comresearchgate.net. MIPs can be coupled with various analytical techniques; for example, they can serve as the recognition element in an electrochemical sensor or be used as a selective stationary phase in HPLC to separate structural analogues caldic.comnih.gov.
Table 3: Research on Molecularly Imprinted Polymers for Androgen Detection
Template Molecule Functional Monomer Cross-linker Application Reference Mthis compound Methacrylic Acid (MAA) Ethylene Glycol Dimethacrylate (EDMA) Solid-Phase Extraction (SPE), HPLC stationary phase [ caldic.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGWPZ2jX8RfnkpKSdI1AUP3EbF8wb9gWCgXWHBJ8KkaUVXiz2L3ECRmcUuwNMuPfC6oV2vM7SXeZcpwXZ7_Bhf4rvW3J-ukmXpa3-6E-8iasS6srFlfSyHsHG5pcZGPO2VeTrb2nouqEXmhtwtCu9_KQYpc_rYjrsGUHQoCBr4%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-qlSpYmKbGRHHwmd01w5B_wFNuWTkjtzA8YZx6bVL2T8Xf6s9o5tV1_hUYmdVzkzxXixkuzVZm9fIwTwEO7WGl6Iyyq57_3EBlxV0H17kK3d5zF8mVbUo6aa488pjrzo0Byz0yBwNJxTzfjhudW1XfhpZvmDsAfv9hgvakgYRBGCwbyvfh8dgZsElSqwGgb2_jmCijMM7KTfC2G7JltuHGiKhDloXEP_AKIFxDXT6AYOqcAEbfrUGLOQFdxI3eJELEg%3D%3D)] 5α-Dihydrotestosterone (DHT) Methacrylic Acid, (Trifluoromethyl)acrylic acid Ethylene Glycol Dimethacrylate, Divinylbenzene HPLC stationary phase for testosterone/epitestosterone discrimination [ dshs-koeln.de(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGf-k8i6lMmP7BfA3Xl8WmWElrZ7fcjrftSWcYnEaOVBYd957aPjhxBlWSwO_7ayN4LvMzZX9Noaa6Tj8I2vx68j8kpEL2tFP4S6K0NmGZc-seAMSrevdfxsjnYxgLXJXOt3fWYeVvp-Sfr_LAclBnL5aW3GJf03LO4ArRB4xKKRp0Qfg7WoBtUdA64YhrwL9LLjM0tltElHQX-6_BNb4i5UpHxkcNO68lJRow%3D)] Testosterone Poly(aniline-co-metanilic acid) Not specified (Conductive Polymer) Electrochemical sensor [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFiRo6fiV1bPM8wr6IJyxHCyj2QvR3PNCsJWcweVwbsrn_iMuRZ-4xeWDIshB4M7-m0yuEg0MnDJbi_gwvaJhW7Oyv3k69ETmlDO_EC35f1sYVaeaSo-3XmLVFVx51eAQJOlwUXn2piq9JMSlM%3D)]
Surface Plasmon Resonance (SPR) is a powerful optical technique that allows for the real-time, label-free monitoring of molecular interactions azolifesciences.comwashington.edu. The method is based on detecting changes in the refractive index at the surface of a thin metal film (usually gold) on a sensor chip bio-rad.com. When an analyte in a solution binds to a ligand immobilized on the sensor surface, the local refractive index changes, causing a detectable shift in the SPR signal azolifesciences.combio-rad.com.
SPR has been applied to the detection of anabolic steroids, primarily through immunosensor formats where an antibody is immobilized on the chip to capture the target steroid mdpi.com. The high sensitivity of SPR makes it suitable for detecting the low concentrations often relevant in biological and environmental samples.
To further enhance sensitivity, especially for small molecules like steroids, SPR can be combined with other technologies. For example, a water-compatible macroporous molecularly imprinted film (MIF) was used as the recognition layer on an SPR sensor for the detection of testosterone in urine nih.gov. This MIF-based SPR sensor achieved an exceptionally low limit of detection, down to the femtomolar range (10⁻¹⁵ g/mL) nih.gov. Another strategy involves using gold nanoparticles conjugated to a secondary antibody to amplify the SPR signal, which increased the sensitivity of a testosterone assay by over 12-fold nih.gov. These advanced SPR methodologies provide a robust framework for developing highly sensitive assays for this compound.
Table 4: Applications of Surface Plasmon Resonance in Androgen Detection
Target Analyte Recognition Element (Ligand) Key Feature / Enhancement Limit of Detection (LOD) Reference Testosterone Molecularly Imprinted Film (MIF) Water-compatible macroporous film for direct detection in urine. 10⁻¹⁵ g/mL [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHs6Jp5DsnEDULIxAWne07bgWiinxWbSdvScJIAN-2UFnSzmEa2oednw8G4WdRxZ6kMuVW_bNrF31NLv15a7wznZg25a8rWw8HRSOVTV50IMoAI1YCzgVZvbmsNafwADkn7yZRg)] Testosterone Primary Antibody Signal enhancement using gold nanoparticle-conjugated secondary antibody. 3.7 pg/mL [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfYQ37GvJ7GV4JNh_y3Q_9FCnnjRhs9588W_rO-OXGSDyXYQZP3NCNRqCCvq2pTaJl6U6ZHYhsclgba_mzQJufrOZwNF_ajTLiqspXassCkUaTq401IUh4TnEgnbdiZjSevfgb)] Anabolic Steroids (general) Androgen/Estrogen Receptors Protein arrays on polysaccharide-coated slides. 0.1 nM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyONCkoLr5lCcPxy5ciikLz4ioLJ6mC67va-e5piyznTB0vuQ37J4Gz4oa45jP_ByVBwnYMGG02znjDqHWOeeOodHjL7s7BacgnYZlvsghEWqaUc-SJIypJxxwIlIkMOC_XRP5)]
Future Research Directions in Ethyltestosterone and Steroid Science
Elucidating Complex Molecular Mechanisms
The classical mechanism of action for androgens involves binding to and activating intracellular androgen receptors (AR), which then modulate gene expression in the cell's nucleus. patsnap.comdrugbank.com This genomic pathway is well-established for steroids like testosterone (B1683101) and mthis compound (B1676486). patsnap.comnih.gov Future research on this compound will likely focus on the nuances of its interaction with the AR. Key questions remain regarding the specific conformational changes induced in the receptor upon binding and how these structural alterations translate to its observed weaker biological activity.
Beyond the classical genomic pathway, the field is increasingly recognizing the importance of rapid, non-genomic steroid actions. nih.gov These effects are initiated at the cell surface and can trigger rapid signaling cascades within the cytoplasm. A crucial direction for future research is to investigate whether this compound can initiate such rapid responses and to identify the potential membrane-bound receptors or signaling molecules involved. nih.gov Furthermore, recent discoveries of novel enzymes in steroid biosynthesis pathways suggest that our understanding of steroid metabolism is incomplete. research.csiro.au Investigating the metabolic fate of this compound with modern techniques could reveal previously unknown metabolites and enzymatic pathways, offering a more complete picture of its biological activity.
Advancements in In Silico Modeling and Predictive Analytics
The integration of computational tools is revolutionizing drug discovery and biochemical research. patheon.compatheon.com In silico modeling, which uses computer simulations to predict chemical behavior and biological activity, offers a powerful, cost-effective, and time-efficient way to study steroids like this compound. patheon.com
Future research will leverage these models to:
Predict Receptor Binding Affinity: Molecular docking simulations can model the interaction between this compound and the androgen receptor's ligand-binding pocket. nih.gov By comparing these simulations with those of more potent androgens, researchers can gain insights into the structural determinants of its reduced potency.
Develop Predictive Models: Using data from high-throughput screening assays, computational models based on Artificial Neural Networks (ANNs), Support Vector Machines (SVM), and Decision Trees (DT) can be developed. nih.govresearchgate.net These models can predict the androgenic activity of novel steroid structures, guiding the synthesis of new compounds with desired properties.
Forecast Biological Outcomes: Predictive analytics can be used to build models that forecast the anabolic response to different steroids based on a variety of factors. clinicaltrialsarena.comnih.gov Applying these approaches to this compound could help predict its effects in different biological systems without the need for extensive experimental testing. clinicaltrialsarena.com This integration of multiple in silico approaches can serve as a virtual screening tool, prioritizing research efforts and accelerating the pace of discovery in steroid science. nih.gov
Novel Analytical Approaches for Comprehensive Characterization
The accurate detection and characterization of steroids and their metabolites in biological samples is a significant analytical challenge, often due to their low concentrations and the complexity of the biological matrix. ugent.beresearchgate.net Future research on this compound will benefit greatly from the application of novel and highly sensitive analytical techniques.
Advanced chromatographic and mass spectrometric methods are at the forefront of this research:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become a cornerstone of steroid analysis due to its high sensitivity and selectivity. researchgate.net Re-investigating the metabolism of this compound using modern LC-MS/MS methods, similar to recent studies on mthis compound, could lead to the discovery of novel metabolites that were previously undetectable. researchgate.netmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a powerful tool, particularly for identifying and quantifying known metabolites. researchgate.net Continued advancements in GC-MS technology will improve the resolution and sensitivity of these analyses.
Emerging Technologies: Promising new materials like Metal-Organic Frameworks (MOFs) are being explored for their potential in the separation, enrichment, and sensing of steroid compounds. acs.org The application of MOF-based technologies could lead to the development of highly efficient and selective methods for extracting and detecting this compound from complex samples. acs.org
These advanced analytical methods are crucial for building a comprehensive metabolic profile of this compound and for understanding its fate within a biological system. nih.gov
| Technique | Abbreviation | Primary Application in this compound Research | Reference |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High-sensitivity detection and characterization of the parent compound and its metabolites in biological fluids. | researchgate.netresearchgate.net |
| Gas Chromatography-Mass Spectrometry | GC-MS | Routine monitoring and quantification of known metabolites after derivatization. | researchgate.net |
| High-Performance Liquid Chromatography | HPLC | Separation and purification of this compound and its derivatives from complex mixtures. | ugent.be |
| Metal-Organic Frameworks | MOFs | Future potential for selective separation, enrichment, and sensing of steroids in analytical samples. | acs.org |
Comparative Research with Other Steroid Families
To fully understand the unique properties of this compound, it is essential to conduct comparative studies with other steroids. Such research provides valuable context and helps to establish structure-activity relationships, which are fundamental to steroid chemistry.
Comparison with 17α-alkylated steroids: The most direct comparison is with its close structural analog, mthis compound. This compound is reported to be significantly weaker than mthis compound. wikipedia.org Detailed comparative studies could elucidate how the substitution of a methyl group with an ethyl group at the C17α position impacts receptor binding, activation, and metabolic stability.
Comparison with 19-nor analogues: In stark contrast to its low potency, the 19-nor analogue of this compound, norethandrolone (B1679909) (17α-ethyl-19-nortestosterone), is a potent AAS. wikipedia.org Investigating the structural and electronic differences between these two molecules can provide profound insights into how the removal of the C19 methyl group dramatically enhances anabolic activity.
| Compound | Relative Anabolic Potency (vs. Testosterone Propionate) | Relative Androgenic Potency (vs. Testosterone Propionate) | Reference |
|---|---|---|---|
| Testosterone Propionate (B1217596) | 1 | 1 | wikipedia.org |
| This compound | 1/10 | 1/20 | wikipedia.org |
| Mthis compound | Stronger than this compound | Stronger than this compound | wikipedia.org |
| Norethandrolone | Comparable to Testosterone Propionate | - | wikipedia.org |
By pursuing these future research directions, the scientific community can develop a more complete and nuanced understanding of this compound. This knowledge will not only shed light on this specific compound but also contribute to the broader field of steroid science, potentially informing the development of new therapeutic agents with more selective mechanisms of action.
Q & A
Q. Table 1: Checklist for Critical Appraisal of this compound Studies
| Criterion | Evaluation Metric | Source |
|---|---|---|
| Assay Validation | Use of gold-standard methods (e.g., LC-MS/MS) | |
| Bias Control | Blinding, randomization, placebo controls | |
| Ethical Compliance | IRB approval, adverse event reporting | |
| Data Transparency | Raw data availability, conflict of interest disclosure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
